molecular formula C10H8N2O2 B15205806 2-Ethoxybenzo[d]oxazole-4-carbonitrile

2-Ethoxybenzo[d]oxazole-4-carbonitrile

Cat. No.: B15205806
M. Wt: 188.18 g/mol
InChI Key: PKQSIGSSBJCIMM-UHFFFAOYSA-N
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Description

2-Ethoxybenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethoxy group attached to the benzene ring and a nitrile group at the fourth position of the oxazole ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is often used as a cyanide source and coupling partner for the cyclization of oxazole . The reaction conditions usually involve the use of copper(I) iodide and palladium acetate in dimethylformamide as the solvent .

Industrial Production Methods

Industrial production methods for 2-Ethoxybenzo[d]oxazole-4-carbonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of safe and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzo[d]oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with modified nitrile groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-Ethoxybenzo[d]oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxybenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzo[d]oxazole-4-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.

    2-Ethoxy-5-chlorobenzo[d]oxazole: Contains a chlorine atom at the fifth position of the benzene ring.

    2-Methoxy-5-chlorobenzo[d]oxazole: Features both a methoxy group and a chlorine atom.

Uniqueness

2-Ethoxybenzo[d]oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the nitrile group contributes to its biological activity .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-ethoxy-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C10H8N2O2/c1-2-13-10-12-9-7(6-11)4-3-5-8(9)14-10/h3-5H,2H2,1H3

InChI Key

PKQSIGSSBJCIMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2O1)C#N

Origin of Product

United States

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